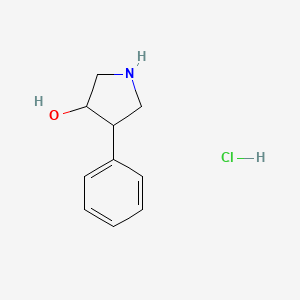

Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans

Description

Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans is a racemic mixture of the (3R,4S) and (3S,4R) enantiomers of a pyrrolidine derivative. Key physicochemical properties include:

- Molecular formula: C₁₀H₁₃NO·HCl

- Molar mass: 163.22 g/mol (free base) + 36.46 g/mol (HCl) = ~199.68 g/mol

- Density: 1.118 ± 0.06 g/cm³ (predicted)

- Boiling point: 314.5 ± 42.0 °C (predicted)

- pKa: 14.0 ± 0.40 (hydroxyl group)

The compound features a phenyl substituent at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its racemic nature and trans stereochemistry influence its interaction with chiral biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

4-phenylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNESYPIZUPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans typically involves the reaction of a suitable pyrrolidine derivative with a phenyl group. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The hydroxyl group and phenyl ring play crucial roles in its binding to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs (Table 1):

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Observations

Substituent Effects

- Phenyl vs. Methoxyphenyl : The methoxy group in trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl increases electron density and lipophilicity compared to the unsubstituted phenyl group in the target compound. This may enhance membrane permeability but reduce solubility .

- 4-Methylpiperazinyl Group: The piperazine moiety in (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol triHCl adds basicity, while the trihydrochloride salt significantly boosts aqueous solubility compared to the target’s monohydrochloride form .

Functional Group Impact

- Hydroxyl vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl ) exhibit lower pKa values (~4.5 vs. 14.0), leading to ionization at physiological pH. This enhances solubility but may limit blood-brain barrier penetration .

- Acetic Acid Side Chain : rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid HCl introduces an aliphatic carboxylic acid, broadening applications in chelation or prodrug design .

Stereochemical Considerations

- Racemic mixtures (e.g., target compound) may exhibit dual pharmacological activities or require enantiomeric resolution for therapeutic use. In contrast, enantiopure analogs like (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol triHCl offer defined stereochemical interactions with biological targets .

Salt Form and Solubility

Biological Activity

Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and a hydroxyl group attached to a phenyl moiety, contribute to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized primarily through the reduction of ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride. The synthesis is typically conducted under inert conditions to prevent oxidation. Industrially, catalytic hydrogenation or enzymatic reduction methods are preferred for scalability and purity.

Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride exhibits its biological effects through interactions with various molecular targets, including enzymes and receptors. The hydroxyl group enhances its binding affinity, while the phenyl ring contributes to its selectivity. The compound's mechanism involves modulation of signaling pathways that affect gene expression and cellular responses.

Pharmacological Effects

Research indicates that Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride possesses several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.

- Neuroprotective Effects : Studies suggest it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory disorders.

Case Studies

-

Neuroprotection in Animal Models :

A study evaluated the neuroprotective effects of Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride in a mouse model of Alzheimer's disease. The compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests. -

Anti-inflammatory Response :

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Rac-(3r,4s)-4-phenylpyrrolidin-3-ol HCl | Hydroxyl group + phenyl ring | Antioxidant, neuroprotective |

| Rac-(3r,4s)-4-cyclobutylpyrrolidin-3-ol HCl | Cyclobutyl group | Limited neuroprotective effects |

| Rac-(3r,4s)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid HCl | Methyl substitution on phenyl ring | Enhanced anti-inflammatory effects |

The unique combination of a hydroxyl group and a phenyl ring in Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride enhances its biological activity compared to related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.